molecular formula C12H14N4OS2 B2601007 N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea CAS No. 478077-54-2

N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea

Cat. No. B2601007
CAS RN: 478077-54-2
M. Wt: 294.39
InChI Key: PBYRLYWFHNFXAV-UHFFFAOYSA-N
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Description

“N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N’-phenylurea” is a chemical compound . It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-thiadiazole ring, which is a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17) .


Chemical Reactions Analysis

The NMR spectra of similar compounds were recorded on a Bruker Avance II+ 600 spectrometer in CDCl3; the chemical shifts were quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard and the coupling constants were calculated in Hz .


Physical And Chemical Properties Analysis

The physical form of similar compounds is typically solid . The molecular weight of a similar compound, 4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzene-1-sulfonamide, is 349.89 .

Scientific Research Applications

Anticancer Therapeutics

Thiadiazole derivatives, such as the compound , have been studied extensively in medicinal chemistry due to their potential as anticancer therapeutics . The thiadiazole ring is a versatile scaffold that allows these compounds to cross cellular membranes and interact strongly with biological targets . This results in a broad spectrum of biological activities, including anticancer effects .

Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which is structurally similar to the compound , have shown potential antimicrobial effects, particularly against Gram-positive bacteria . For instance, compound 15, with the 5-nitro-2-furoyl moiety, showed significant bioactivity .

Anti-Inflammatory Effects

Some derivatives of 1,3,4-thiadiazole, which shares a similar structure with the compound , have shown promising anti-inflammatory effects . These compounds were found to inhibit paw edema, a common model for inflammation .

Antiviral Properties

Compounds bearing the thiadiazole moiety, like the one , have been reported to exhibit a broad spectrum of pharmacological properties, including antiviral activities .

Antibacterial Properties

Thiadiazole derivatives have also been reported to exhibit antibacterial properties . Their ability to cross cellular membranes allows them to interact with various biological targets, making them effective against a range of bacterial strains .

Antifungal Activity

1,2,3-triazoles, which are structurally similar to the compound , have demonstrated antifungal activity against strains of fungus such as Candida albicans and Rhizopus oryzae .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, it’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Safety and Hazards

The safety information for similar compounds includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for this compound and similar ones could involve further exploration of their potential as antimicrobial agents . They could also be studied for their potential anticancer activities .

properties

IUPAC Name

1-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYRLYWFHNFXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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